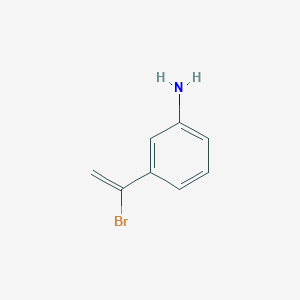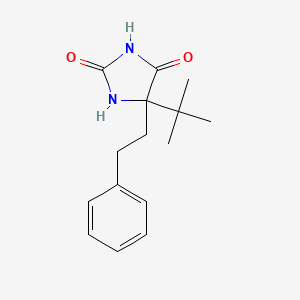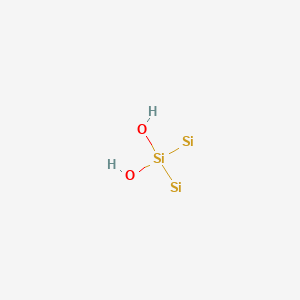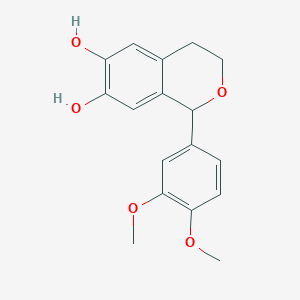![molecular formula C16H24N2O B14191983 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane typically involves the construction of the spirocyclic framework followed by the introduction of the methoxyphenyl group. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to the active site of the target, while the spirocyclic core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones: These compounds share a similar spirocyclic core but differ in the substitution pattern and functional groups.
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones: These compounds have a larger spirocyclic framework and different biological activities.
Uniqueness
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is unique due to the presence of the methoxyphenyl group, which imparts specific biological activities and enhances its potential as a pharmacological agent. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C16H24N2O |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
9-[(4-methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C16H24N2O/c1-19-15-6-4-14(5-7-15)12-18-11-3-9-16(13-18)8-2-10-17-16/h4-7,17H,2-3,8-13H2,1H3 |
Clave InChI |
XMVWLYSTZABKHZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCC3(C2)CCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)

![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)




![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
